molecular formula C15H23N3O4S B5668912 N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide

N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5668912
M. Wt: 341.4 g/mol
InChI Key: KXSPUAWAVSLDLM-AAEUAGOBSA-N
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Description

N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridine ring: This step often involves a coupling reaction with a pyridine derivative.

    Attachment of the methanesulfonamide group: This is usually done through a sulfonation reaction using methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-4-5-11-9-18(10-13(11)16-23(3,21)22)15(20)12-6-7-14(19)17(2)8-12/h6-8,11,13,16H,4-5,9-10H2,1-3H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSPUAWAVSLDLM-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)C(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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